molecular formula C18H18BrNO5 B2663080 ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate CAS No. 695218-50-9

ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2663080
CAS No.: 695218-50-9
M. Wt: 408.248
InChI Key: GITQNPFLXSOQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, a piperidine ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the bromination of 2H-chromene-3-carboxylate to introduce the bromine atom at the 6th position. This is followed by the formation of the oxo group at the 2nd position through oxidation reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, and finally, the esterification process is carried out to form the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in new derivatives with modified functional groups .

Scientific Research Applications

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts additional biological activity and chemical reactivity. This makes it a valuable compound for various applications compared to its simpler analogs .

Properties

IUPAC Name

ethyl 1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-2-24-17(22)11-5-7-20(8-6-11)16(21)14-10-12-9-13(19)3-4-15(12)25-18(14)23/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITQNPFLXSOQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.